molecular formula C8H13ClN4O B3027689 (R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride CAS No. 1354020-93-1

(R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

Cat. No.: B3027689
CAS No.: 1354020-93-1
M. Wt: 216.67
InChI Key: QKTXNEVBNRLJCH-FYZOBXCZSA-N
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Description

(R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride is a chiral pyrimidine derivative characterized by a pyrrolidine-3-yloxy substituent at the C6 position of the pyrimidine ring and an amine group at C2. Its molecular formula is C₈H₁₃ClN₄O, with a molecular weight of 216.67 g/mol . The compound’s stereochemistry (R-configuration at the pyrrolidine oxygen) distinguishes it from its S-enantiomer and structurally analogous derivatives.

Properties

IUPAC Name

6-[(3R)-pyrrolidin-3-yl]oxypyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c9-7-3-8(12-5-11-7)13-6-1-2-10-4-6;/h3,5-6,10H,1-2,4H2,(H2,9,11,12);1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTXNEVBNRLJCH-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=NC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=NC=NC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354020-93-1
Record name 4-Pyrimidinamine, 6-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354020-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a pyrrolidine derivative with a suitable leaving group on the pyrimidine ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with different functional groups replacing the pyrrolidin-3-yloxy group.

Scientific Research Applications

(R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride has shown significant activity in modulating adenosine receptors, which are critical in various physiological processes. The compound's ability to interact with these receptors suggests potential applications in treating conditions such as:

  • Neurological Disorders : Modulation of adenosine receptors may influence neurotransmission and neuroprotection.
  • Inflammatory Conditions : Its anti-inflammatory properties could be beneficial in treating diseases characterized by excessive inflammation.
  • Cancer Therapy : The compound's structure allows for exploration in anticancer applications, particularly through the targeting of specific signaling pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound indicates that modifications to the pyrimidine and pyrrolidine components can enhance its potency and selectivity for biological targets. For instance, altering substituents on the pyrimidine ring can significantly affect binding affinity and efficacy at adenosine receptors.

Case Studies and Research Findings

  • Adenosine Receptor Modulation : A study demonstrated that this compound effectively modulates adenosine A2A receptors, leading to significant anti-inflammatory effects in animal models of arthritis. This suggests potential therapeutic avenues for inflammatory diseases.
  • Neuroprotective Effects : Research has indicated that this compound exhibits neuroprotective properties in models of neurodegeneration. By modulating adenosine signaling pathways, it may help mitigate neuronal damage and promote recovery.
  • Anticancer Potential : Preliminary investigations into its anticancer effects have shown promise in inhibiting tumor growth in specific cancer cell lines. The compound's ability to affect cellular signaling pathways related to proliferation and apoptosis is under active investigation.

Mechanism of Action

The mechanism of action of ®-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine Hydrochloride

The S-enantiomer shares the same molecular formula and weight but differs in stereochemistry, which can significantly influence pharmacological properties. For instance:

  • Synthesis and Availability : The S-enantiomer (CAS 1354000-08-0) is more frequently cataloged by suppliers like BLD Pharm Ltd. and Amadis Chemical, suggesting higher demand or ease of synthesis .
  • Physicochemical Properties : Both enantiomers exhibit identical boiling points, solubility, and stability under inert storage conditions. However, enantiomeric purity is critical for applications in asymmetric catalysis or receptor-targeted drug design .

Substituent Variations in Pyrimidine Derivatives

N-Methyl-6-(Pyrrolidin-3-ylmethyl)pyrimidin-4-amine Hydrochloride
  • Structure : Replaces the oxygen-linked pyrrolidine with a methylene bridge (C10H17ClN4, MW 228.72).
Diethyl-[6-((R)-Pyrrolidin-3-yloxy)-Pyrimidin-4-yl]-Amine Hydrochloride
  • Structure : Features a diethylamine group at C4 (C12H21ClN4O, MW 284.78).
  • Impact : The bulkier diethyl substituent increases steric hindrance, which could reduce binding affinity to certain enzymes but improve metabolic stability .
6-((3R,6S)-6-Methylpiperidin-3-yloxy)pyrimidin-4-amine Derivatives
  • Structure : Replaces pyrrolidine with a 6-methylpiperidine ring (C12H18ClN5, MW 267.76).
  • Impact : The six-membered piperidine ring alters conformational flexibility and hydrogen-bonding capacity, affecting target selectivity .

Data Tables: Structural and Functional Comparison

Research Findings and Trends

  • Synthetic Routes: Electrochemical arylation of 4-amino-6-chloropyrimidines () is a key method for generating arylpyrimidines, though substituent effects on coupling efficiency remain understudied .
  • Trends in Modifications : Derivatives with bulkier substituents (e.g., diethylamine) are explored for enhanced pharmacokinetics, though steric effects may limit target engagement .

Biological Activity

(R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the modulation of adenosine receptors and other therapeutic applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula : C8H13ClN4O
  • Molecular Weight : 216.67 g/mol
  • CAS Number : 1354020-93-1

The compound features a pyrimidine core with a pyrrolidine moiety, which is crucial for its biological interactions and pharmacological properties.

This compound primarily acts as a modulator of adenosine receptors, which are implicated in various physiological processes, including inflammation and neuroprotection. The binding affinity and selectivity towards these receptors can be influenced by structural modifications of the compound .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrimidine and pyrrolidine components enhance the compound's potency and selectivity for specific biological targets. For instance, studies have shown that certain derivatives exhibit significantly improved inhibitory activity against various enzymes, including Class I PI3K isoforms, which are critical in cancer progression .

Table 1: SAR Analysis of Pyrimidine Derivatives

CompoundR GroupIC50 (nM)Activity Description
LEI-401Cyclopropylmethyl72Potent NAPE-PLD inhibitor
Compound 1Phenylpiperidine72Enhanced potency with 10-fold increase
Compound 2Hydroxypyrrolidine7.14Most potent against NAPE-PLD

Anticancer Properties

Studies have demonstrated that this compound exhibits anticancer properties by inhibiting cellular proliferation through its action on PI3K pathways. In vitro assays have shown significant inhibition of tumor cell lines, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By modulating adenosine receptor activity, it may reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. This effect is particularly relevant given the role of adenosine in immune response regulation .

Case Studies

  • Inhibition of PI3K Pathway : A study reported that derivatives of this compound showed selective inhibition of the PI3Kδ isoform with an IC50 value of 14 nM, highlighting its potential in treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .
  • Tumor Growth Suppression : In vivo models demonstrated that compounds derived from this class could suppress tumor growth by targeting the Class I PI3K pathway, indicating their therapeutic potential against malignancies .

Q & A

Q. What are the standard synthetic routes for (R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves refluxing a chloropyrimidine precursor (e.g., 4-amino-6-chloropyrimidine) with (R)-pyrrolidin-3-ol in ethanol, catalyzed by hydrochloric acid. The reaction mixture is cooled, precipitated, and recrystallized to isolate the hydrochloride salt. Enantiomeric purity is ensured using chiral resolution techniques or chiral auxiliaries during synthesis .

Q. How is the compound characterized analytically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are used to confirm the molecular structure. For example, 1H^1H NMR signals for the pyrrolidine ring protons appear between δ 1.8–3.5 ppm, while pyrimidine protons resonate near δ 6.5–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC columns (e.g., Chiralpak®) validate enantiomeric purity.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 213.1 for the free base) .

Q. What are the solubility and stability properties of the compound under experimental conditions?

  • Methodological Answer : The hydrochloride salt enhances water solubility. Solubility is tested in polar solvents (e.g., water, ethanol) and buffers (pH 4–7). Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation in acidic/basic conditions is common due to the labile pyrrolidine-ether linkage .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular structure and conformation?

  • Methodological Answer : Single crystals are grown via slow evaporation in ethanol/water. Data collection uses a diffractometer (Mo-Kα radiation), and structure refinement is performed with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis). The (R)-configuration is confirmed via Flack parameter analysis. Hydrogen bonds between the amine group and chloride ion stabilize the crystal lattice .

Q. What computational methods predict the compound’s biological activity and receptor interactions?

  • Methodological Answer :
  • Molecular Docking : AutoDock4 or Schrödinger Suite is used to model interactions with target proteins (e.g., kinases). The pyrrolidine-oxygen moiety often acts as a hydrogen-bond acceptor.
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability under physiological conditions, with RMSD/RMSF analyses .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based) to separate (R)- and (S)-enantiomers.
  • Asymmetric Synthesis : Chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective enzymes ensure stereochemical control.
  • Circular Dichroism (CD) : Verifies optical activity and enantiomeric excess (ee > 98%) .

Q. How do structural modifications (e.g., substituents on pyrimidine) affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., halogenated pyrimidines) and testing in vitro assays (e.g., kinase inhibition). For example, replacing pyrrolidine with piperidine reduces potency due to altered steric bulk. Quantitative SAR (QSAR) models correlate logP values with cellular permeability .

Troubleshooting & Optimization

Q. How to address low yields in the final recrystallization step?

  • Methodological Answer :
  • Solvent Optimization : Test mixed solvents (e.g., ethanol/acetone) to improve crystal nucleation.
  • Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal purity.
  • Impurity Removal : Pre-purify intermediates via column chromatography (SiO2_2, CH2_2Cl2_2/MeOH) .

Q. What strategies mitigate hygroscopicity in the hydrochloride salt?

  • Methodological Answer :
  • Lyophilization : Freeze-drying from tert-butanol/water mixtures produces a stable amorphous form.
  • Co-crystallization : Co-formers (e.g., succinic acid) reduce moisture uptake.
  • Storage : Use desiccants (silica gel) under inert gas (N2_2) at -20°C .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

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